
SPD304: A Technical Guide to its Chemical
Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SPD304

Cat. No.: B1681980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SPD304 is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha

(TNF-α), a pro-inflammatory cytokine implicated in a wide range of autoimmune and

inflammatory diseases. This document provides a comprehensive technical overview of

SPD304, detailing its chemical structure, physicochemical properties, and mechanism of

action. Furthermore, it outlines detailed experimental protocols for key biological assays and

provides visual representations of relevant signaling pathways and experimental workflows to

support further research and development efforts.

Chemical Structure and Properties
SPD304, with the IUPAC name 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-

(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one, is a

complex heterocyclic molecule. Its chemical structure is characterized by an indolyl-

chromenone core linked by a diamine chain.

Below is a summary of its key chemical and physical properties:
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Property Value Reference

Molecular Formula C₃₂H₃₂F₃N₃O₂

Molecular Weight 563.61 g/mol

CAS Number 869998-49-2 [1]

Appearance Solid N/A

Solubility Soluble in DMSO [1]

Mechanism of Action
SPD304 exerts its inhibitory effect on TNF-α through a unique mechanism of action. Unlike

many biological inhibitors that target the receptor-binding site, SPD304 promotes the

disassembly of the functional TNF-α trimer.[1][2] TNF-α is biologically active as a homotrimer.

By inducing the dissociation of this trimer into inactive monomers, SPD304 effectively prevents

TNF-α from binding to its receptors, TNFR1 and TNFR2, thereby blocking downstream

inflammatory signaling.[1][2]

The following diagram illustrates the mechanism of action of SPD304:
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Caption: Mechanism of SPD304-mediated inhibition of TNF-α.

Biological Activity
The inhibitory potency of SPD304 has been quantified in various in vitro assays. The following

table summarizes the key activity data:
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Assay Cell Line Endpoint IC₅₀ Reference

TNF-α/TNFR1

Binding Assay
-

Inhibition of

Binding
22 µM [1]

TNF-α Induced

Apoptosis
L929

Inhibition of Cell

Death
4.6 µM [3]

TNF-α Induced

IκB-α

Degradation

HeLa
Inhibition of

Degradation
4.6 µM [3]

Experimental Protocols
Synthesis of SPD304 (Inferred)
A definitive, step-by-step synthesis protocol for SPD304 is not publicly available. However,

based on the published synthesis of structurally similar analogs, a plausible synthetic route can

be inferred. The synthesis likely involves a multi-step process culminating in the coupling of the

chromenone and indole moieties via a diamine linker.

The following diagram outlines a probable synthetic workflow:
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Chromenone Moiety Synthesis Indole Moiety Synthesis

Coupling and Final Assembly

Substituted Phenol

Vilsmeier-Haack or similar reaction

Chromone-3-carbaldehyde

Reductive Amination

N,N'-dimethylethylenediamine

3-(Trifluoromethyl)phenylhydrazine

Fischer Indole Synthesis

Substituted Indole

Reductive Amination

Formaldehyde

Final Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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